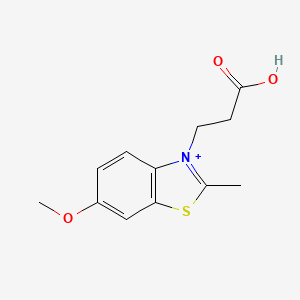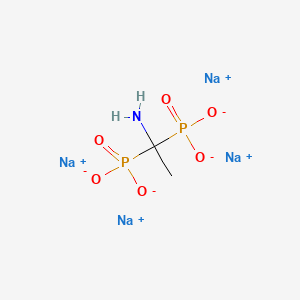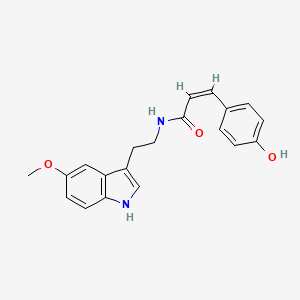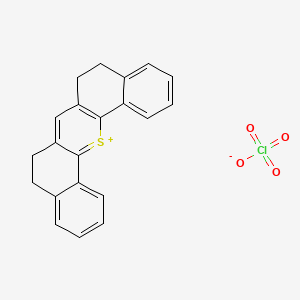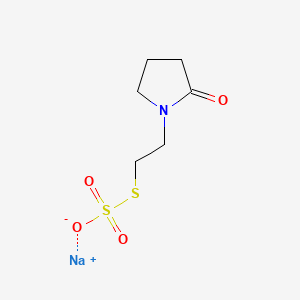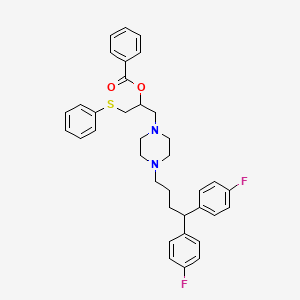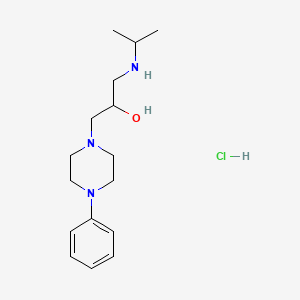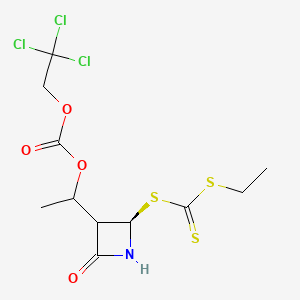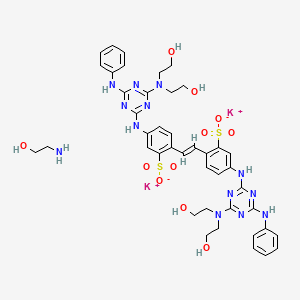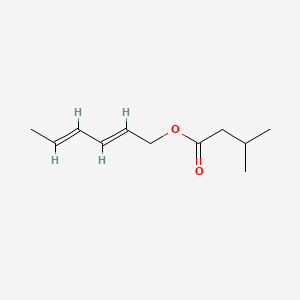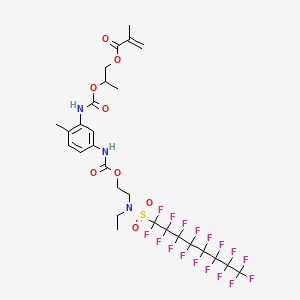
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methacrylate group, a heptadecafluorooctyl group, and several functional groups that contribute to its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate typically involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of the heptadecafluorooctyl sulphonyl intermediate: This involves the reaction of heptadecafluorooctyl iodide with sodium sulphonate under specific conditions to form the sulphonyl intermediate.
Formation of the ethyl((heptadecafluorooctyl)sulphonyl)amino intermediate: The sulphonyl intermediate is then reacted with ethylamine to form the ethyl((heptadecafluorooctyl)sulphonyl)amino intermediate.
Coupling with 2-methylphenyl isocyanate: The intermediate is then coupled with 2-methylphenyl isocyanate to form the corresponding urea derivative.
Methacrylation: Finally, the urea derivative is reacted with methacryloyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulphonyl group, converting it to the corresponding sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and methacrylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with sulfoxide or sulfide groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility and functionalizability.
Medicine: Investigated for use in medical devices and coatings due to its antimicrobial properties and stability.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
作用機序
The mechanism of action of 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is primarily based on its ability to interact with various molecular targets through its functional groups. The methacrylate group allows for polymerization reactions, while the sulphonyl and ethoxy groups enable interactions with biological molecules and surfaces. The compound’s hydrophobic heptadecafluorooctyl group contributes to its unique properties, such as chemical resistance and low surface energy.
類似化合物との比較
Similar Compounds
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)ethyl methacrylate: Similar structure but with an ethyl group instead of a propyl group.
2-((((5-(((2-(Methyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is unique due to its specific combination of functional groups, which confer a balance of hydrophobicity, reactivity, and biocompatibility. This makes it particularly suitable for applications requiring specialized surface properties and chemical stability.
特性
CAS番号 |
68298-72-6 |
|---|---|
分子式 |
C28H28F17N3O8S |
分子量 |
889.6 g/mol |
IUPAC名 |
2-[[5-[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H28F17N3O8S/c1-6-48(9-10-54-19(50)46-16-8-7-14(4)17(11-16)47-20(51)56-15(5)12-55-18(49)13(2)3)57(52,53)28(44,45)26(39,40)24(35,36)22(31,32)21(29,30)23(33,34)25(37,38)27(41,42)43/h7-8,11,15H,2,6,9-10,12H2,1,3-5H3,(H,46,50)(H,47,51) |
InChIキー |
WUGSPVXFVQZHFC-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC(C)COC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


